molecular formula C20H26F3NO3 B12455697 4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline

4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline

Cat. No.: B12455697
M. Wt: 385.4 g/mol
InChI Key: FIKBNXRZVXRGRR-NFAYLAGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline is a complex organic compound characterized by its unique adamantyl structure and trifluoromethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline involves its interaction with specific molecular targets. The trifluoromethoxymethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-nitrophenylacetonitrile
  • 4,5-Dimethoxy-2-nitrobenzyl bromide
  • 4,5-Dimethoxy-2-nitrophenylacetonitrile

Uniqueness

4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline stands out due to its unique adamantyl structure and trifluoromethoxymethyl group, which confer enhanced stability and lipophilicity. These features make it particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C20H26F3NO3

Molecular Weight

385.4 g/mol

IUPAC Name

4,5-dimethoxy-2-[(5S,7R)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline

InChI

InChI=1S/C20H26F3NO3/c1-25-16-4-14(15(24)5-17(16)26-2)19-8-12-3-13(9-19)7-18(6-12,10-19)11-27-20(21,22)23/h4-5,12-13H,3,6-11,24H2,1-2H3/t12-,13+,18?,19?

InChI Key

FIKBNXRZVXRGRR-NFAYLAGKSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)C23C[C@@H]4C[C@H](C2)CC(C4)(C3)COC(F)(F)F)N)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C23CC4CC(C2)CC(C4)(C3)COC(F)(F)F)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.